molecular formula C9H5N3O8 B5981737 2-(2,4,6-Trinitrophenyl)propanedial

2-(2,4,6-Trinitrophenyl)propanedial

Cat. No.: B5981737
M. Wt: 283.15 g/mol
InChI Key: SPTXOJRNPNBGLE-UHFFFAOYSA-N
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Description

2-(2,4,6-Trinitrophenyl)propanedial is a compound characterized by the presence of a trinitrophenyl group attached to a propanedial backbone This compound is known for its high energy content and is often studied in the context of energetic materials and explosives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trinitrophenyl)propanedial typically involves the nitration of phenyl derivatives followed by the introduction of the propanedial group. One common method involves the nitration of phenol to form 2,4,6-trinitrophenol, which is then reacted with a suitable aldehyde to introduce the propanedial group. The reaction conditions often require strong acids like sulfuric acid and nitric acid for the nitration step, and mild conditions for the subsequent aldehyde reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trinitrophenyl)propanedial undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4,6-Trinitrophenyl)propanedial has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trinitrophenyl)propanedial involves its high reactivity due to the presence of the trinitrophenyl group. This group can undergo various chemical transformations, leading to the release of energy. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Trinitrophenyl)propanedial is unique due to the combination of the trinitrophenyl group with the propanedial backbone, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high energy release and specific reactivity patterns .

Properties

IUPAC Name

2-(2,4,6-trinitrophenyl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O8/c13-3-5(4-14)9-7(11(17)18)1-6(10(15)16)2-8(9)12(19)20/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXOJRNPNBGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(C=O)C=O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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